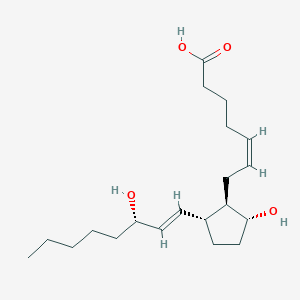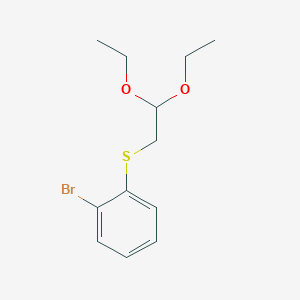
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane
Vue d'ensemble
Description
“(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” is a chemical compound with the molecular formula C12H17BrO2S . Its average mass is 305.231 Da and its monoisotopic mass is 304.013245 Da .
Molecular Structure Analysis
The molecular structure of “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” consists of a bromophenyl group attached to a diethoxyethylsulfanyl group . The presence of the bromine atom and the sulfur atom suggests that this compound could participate in various chemical reactions, particularly those involving nucleophilic substitution or oxidation-reduction .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” are not available, compounds of this nature typically undergo reactions that involve the bromine or sulfur atoms. These could include nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, or redox reactions, where the sulfur atom is oxidized or reduced .Physical And Chemical Properties Analysis
“(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” has a density of 1.3±0.1 g/cm3, a boiling point of 336.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 73.7±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 228.8±5.0 cm3 .Applications De Recherche Scientifique
Nanotechnology
Finally, (2-Bromophenyl)(2,2-diethoxyethyl)sulfane can be used in the synthesis of nanomaterials. It can act as a precursor for the synthesis of sulfur-containing nanomaterials with potential applications in energy storage and conversion.
Each of these applications leverages the unique chemical properties of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane , demonstrating its versatility and importance in scientific research. While the compound is primarily used for research purposes , its potential applications span across various fields of chemistry and materials science.
Safety And Hazards
The safety information for “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” indicates that it should be stored in a refrigerator . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and the hazard statement H302 . This suggests that the compound may be harmful if swallowed .
Propriétés
IUPAC Name |
1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIZUSDBKSUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=CC=C1Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476428 | |
| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane | |
CAS RN |
137105-52-3 | |
| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

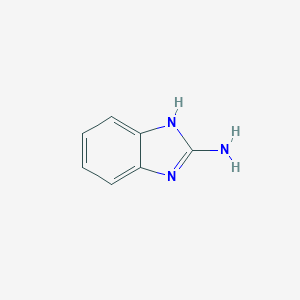
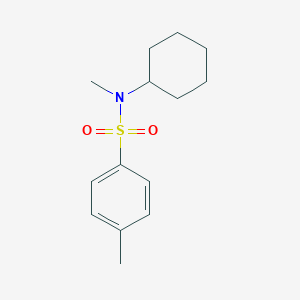
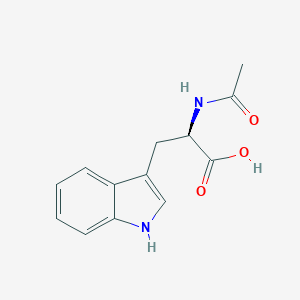
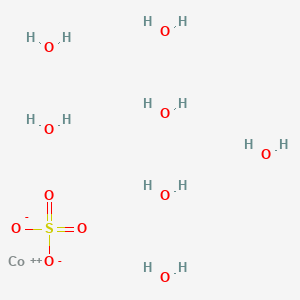
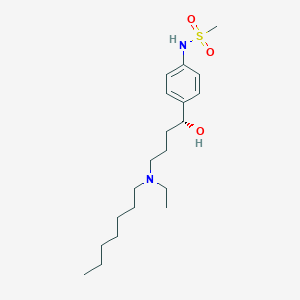
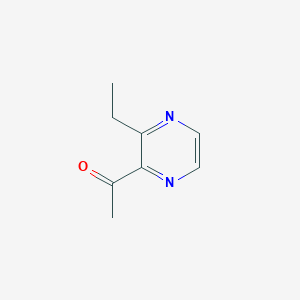
![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)
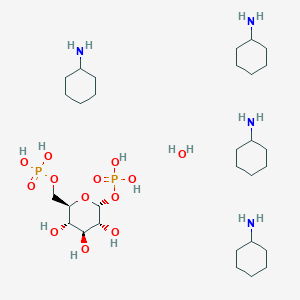
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
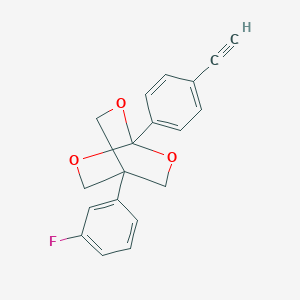
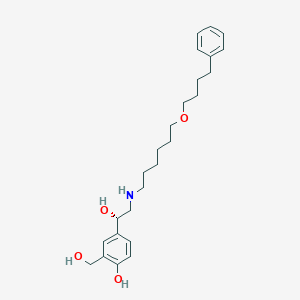
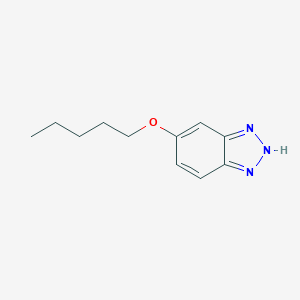
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
